molecular formula C11H15NO2 B2409241 D-2,4-Dimethylphenylalanine CAS No. 465500-97-4

D-2,4-Dimethylphenylalanine

Cat. No. B2409241
CAS RN: 465500-97-4
M. Wt: 193.246
InChI Key: ZEWXVRJSLTXWON-SNVBAGLBSA-N
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Description

D-2,4-Dimethylphenylalanine is a unique chemical compound with the empirical formula C11H15NO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Cc1ccc(CC@@HC(O)=O)c(C)c1 . The InChI key for this compound is ZEWXVRJSLTXWON-SNVBAGLBSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 193.24 .

Scientific Research Applications

Asymmetric Synthesis

D-2,4-Dimethylphenylalanine (DMP) has been utilized in the field of asymmetric synthesis. Soloshonok, Tang, and Hruby (2001) developed methods for the asymmetric synthesis of various sterically constrained amino acids including DMP. This process involves the reaction of dimethylbenzyl bromide with Ni(II)-complexes of chiral Schiff base of glycine or alanine, offering a synthetically attractive method for preparing these amino acids on a multi-gram scale due to its simplicity and high chemical yields (Soloshonok et al., 2001).

Opioid Peptides

DMP has been investigated as a phenylalanine surrogate in opioid peptides. In a study by Ambo et al. (2002), the substitution of Phe residue by DMP in opioid peptides like dermorphin and deltorphin resulted in significant increases in opioid receptor affinity and selectivity. This suggests that DMP can be used as a pharmacological tool for studying opioid systems (Ambo et al., 2002).

Synthesis Methods

Zhang Lian (2014) described a method for synthesizing the unnatural amino acid DMP. This method includes the reduction of dimethylbenzoic acid to produce dimethylbenzyl alcohol, followed by a series of reactions leading to the final product. This method is characterized by its use of cheap starting materials and simple procedures (Zhang, 2014).

Dipeptidyl Peptidase IV Inhibitors

A study by Edmondson et al. (2006) explored the synthesis and evaluation of beta-substituted biarylphenylalanine amides as inhibitors of dipeptidyl peptidase IV (DPP-4) for treating type 2 diabetes. This research underscores the potential of DMP derivatives in developing treatments for diabetes (Edmondson et al., 2006).

Photoremovable Protecting Group

Kammari et al. (2007) investigated 2,5-Dimethylphenacyl (DMP) carbamates as photoremovable protecting groups for amines and amino acids. This study highlights the potential application of DMP derivatives in organic synthesis and biochemistry, where controlled release of amines or amino acids is desired (Kammari et al., 2007).

properties

IUPAC Name

(2R)-2-amino-3-(2,4-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-3-4-9(8(2)5-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWXVRJSLTXWON-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@H](C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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